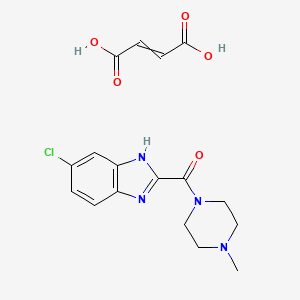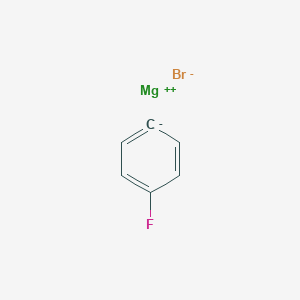
2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine is an organic compound with the molecular formula C17H25N. This compound contains a tertiary amine group and a phenyl group, making it a versatile molecule in organic chemistry . It is characterized by its complex structure, which includes multiple bonds, aromatic rings, and rotatable bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of N,N-dimethylamine with a suitable alkyl halide, followed by a series of condensation reactions to introduce the phenyl and ethylidene groups . The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate specific steps in the synthesis. The process is typically monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, strong bases (e.g., NaH, KOH)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tertiary amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function . The phenyl group may also participate in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1,2-phenylenediamine
- N,N-dimethyl-7-phenylhept-4-en-1-amine
- 2-ethylidene-7-phenylhept-4-en-1-amine
Uniqueness
2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between rigidity and flexibility, making it a valuable compound in both academic and industrial research .
Properties
CAS No. |
653584-57-7 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine |
InChI |
InChI=1S/C17H25N/c1-4-16(15-18(2)3)11-7-5-8-12-17-13-9-6-10-14-17/h4-7,9-10,13-14H,8,11-12,15H2,1-3H3 |
InChI Key |
HHRXKMWJQPUDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC=CCCC1=CC=CC=C1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


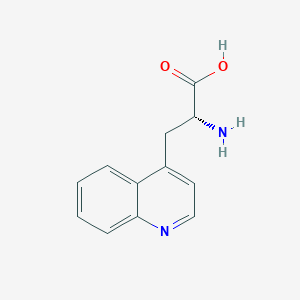

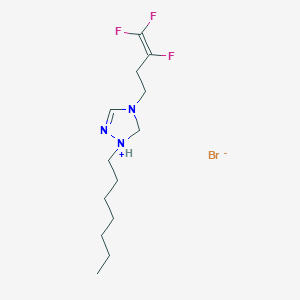
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
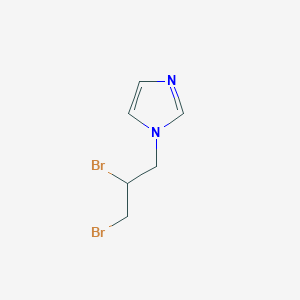
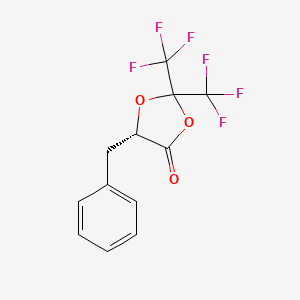
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
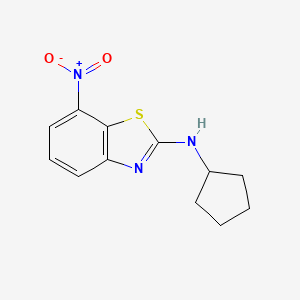
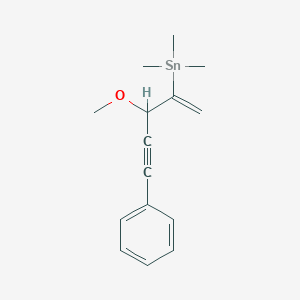
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
